
(2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with a unique structure that includes a pyrrolidine ring, a methoxyphenyl group, and a carboxylic acid functional group
準備方法
The synthesis of (2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid typically involves several steps One common method includes the reaction of 4-methoxyphenylacetic acid with a suitable amine to form an amide intermediate This intermediate is then cyclized to form the pyrrolidine ring, followed by oxidation to introduce the ketone group at the 5-position
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use flow microreactor systems to enhance efficiency and sustainability .
化学反応の分析
(2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
(2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of (2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
(2S)-3-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid can be compared with similar compounds such as:
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the pyrrolidine ring and carboxylic acid group.
Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring and carboxylic acid group but lacks the methoxyphenyl group.
4-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has an isocyanate functional group instead of the carboxylic acid and pyrrolidine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
(2S)-3-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-17-8-4-2-7(3-5-8)9-6-10(14)13-11(9)12(15)16/h2-5,9,11H,6H2,1H3,(H,13,14)(H,15,16)/t9?,11-/m0/s1 |
InChIキー |
UMYVWXULTPARSE-UMJHXOGRSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2CC(=O)N[C@@H]2C(=O)O |
正規SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


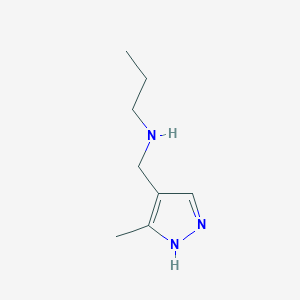
![3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)
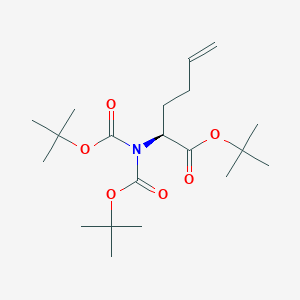

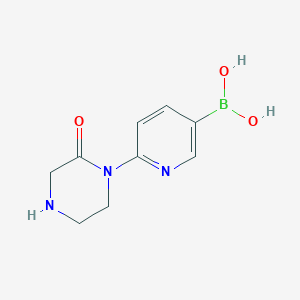
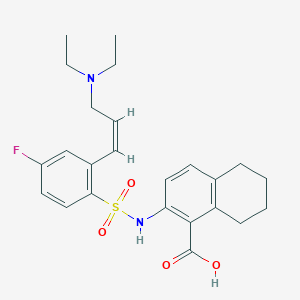
![N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)
![tert-Butyl (2-amino-6-oxaspiro[3.5]nonan-9-yl)carbamate](/img/structure/B15225708.png)

![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B15225719.png)
![Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B15225721.png)
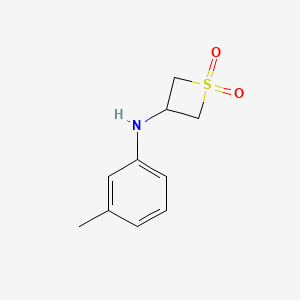
![tert-Butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B15225733.png)
![7-Methyl-5-oxaspiro[3.4]octan-7-ol](/img/structure/B15225734.png)
